![molecular formula C13H23NO2 B2862395 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one CAS No. 2309310-46-9](/img/structure/B2862395.png)

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

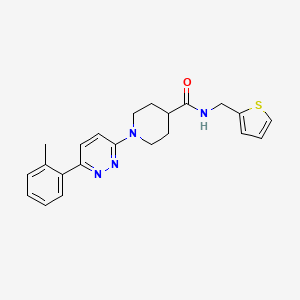

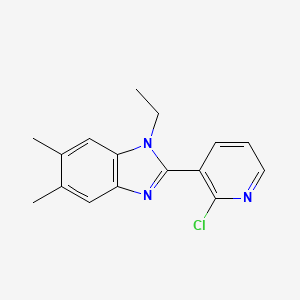

The compound is a derivative of 8-azabicyclo[3.2.1]octane, which is a bicyclic structure containing a nitrogen atom . The presence of the methoxy group (-OCH3) and the dimethylpropan-1-one moiety suggests that this compound could have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic 8-azabicyclo[3.2.1]octane core, with the methoxy and dimethylpropan-1-one groups as substituents .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the 8-azabicyclo[3.2.1]octane core can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of the methoxy group might increase the compound’s solubility in polar solvents .Scientific Research Applications

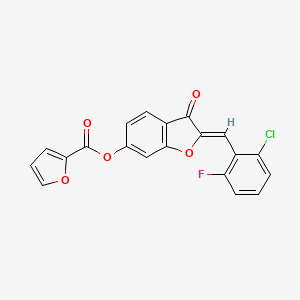

Synthesis of Methoxytropolones and Furans

Methoxytropolones, known for their biological activity, are synthesized through rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, where triflic acid is used. This process highlights the compound's utility in therapeutic development due to the biological significance of methoxytropolones. Moreover, the rearrangement leads to furans when derived from dimethyl acetylenedicarboxylate, indicating its versatility in organic synthesis (Williams et al., 2013).

Gold(III) Tetrachloride Salt Formation

Research on the gold(III) tetrachloride salt of L-cocaine, a structurally related compound, emphasizes the potential for studying metal-organic interactions and crystal structure analysis. This investigation provides insights into the compound's chemical behavior and interaction with metals, which can be useful for material science and coordination chemistry applications (Wood et al., 2007).

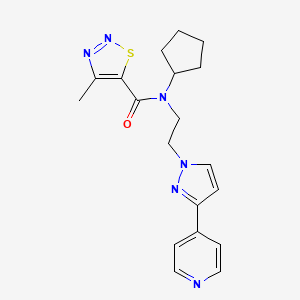

Substance P (NK1) Receptor Antagonism

The discovery of potent nonpeptide antagonists of the substance P (NK1) receptor showcases the compound's relevance in pharmacological research, particularly for exploring physiological properties of substance P and its role in diseases. This application is crucial for developing new therapeutic agents for conditions mediated by the NK1 receptor (Snider et al., 1991).

Synthesis of Dopamine Transporter Selective Derivatives

The compound's utility in synthesizing dopamine transporter selective derivatives highlights its significance in neuroscience research, particularly for understanding dopamine transport mechanisms and developing treatments for dopamine-related disorders (Zhang et al., 2006).

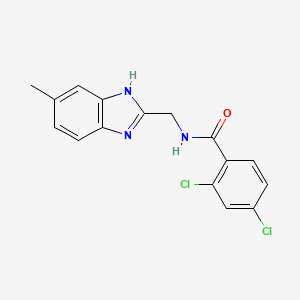

Enantioselective Syntheses of Tropane Alkaloids

A novel method for the enantioselective synthesis of tropane alkaloids using keto-lactams showcases the compound's application in the synthesis of biologically active natural products. This method is essential for the pharmaceutical industry, particularly in the development of drugs derived from tropane alkaloids (Mao et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-13(2,3)12(15)14-9-5-6-10(14)8-11(7-9)16-4/h9-11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGZRMZGTNFJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C2CCC1CC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)

![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)

![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)

![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)

![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)

![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)